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molecular formula C6H12O2S2 B8495262 [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol

Cat. No. B8495262
M. Wt: 180.3 g/mol
InChI Key: KRGJBPIZEJVDCR-UHFFFAOYSA-N
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Patent
US07008571B2

Procedure details

A 3-L flask equipped with a stirrer was charged with 450 g (1.7 mols) of 2,5-bis(acetoxymethyl)-1,4-dithian and 1500 mL of methanol, to which 314.6 g (3.7 mols) of sodium hydrogen carbonate was added with stirring. The mixture was heated to a temperature at which methanol served as the reflux, at which it was held for 5 hours. It was then cooled to room temperature and filtered to remove the residue. Then, the resultant filtrate was transferred to a 3-L flask equipped with a stirrer, to which 20 g of activated carbon was added. The mixture was again heated to a temperature at which methanol served as the reflux, at which it was held for 30 minutes, and then cooled to room temperature and filtered. The resultant filtrate was concentrated by an evaporator, to obtain a colorless, oily product. It was purified by silica gel chromatography with ethyl acetate/n-hexane as the development medium, to obtain 298 g (yield: 97%) of the 2,5-bis(hydroxymethyl)-1,4-dithian, represented by the formula (1-2). It had 99.9% of purity, as determined by gas chromatography.
Name
2,5-bis(acetoxymethyl)-1,4-dithian
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
314.6 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]1[CH2:11][S:10][CH:9]([CH2:12][O:13]C(=O)C)[CH2:8][S:7]1)(=O)C.C(=O)([O-])O.[Na+]>CO>[OH:4][CH2:5][CH:6]1[CH2:11][S:10][CH:9]([CH2:12][OH:13])[CH2:8][S:7]1 |f:1.2|

Inputs

Step One
Name
2,5-bis(acetoxymethyl)-1,4-dithian
Quantity
450 g
Type
reactant
Smiles
C(C)(=O)OCC1SCC(SC1)COC(C)=O
Name
Quantity
314.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the residue
CUSTOM
Type
CUSTOM
Details
Then, the resultant filtrate was transferred to a 3-L flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, to which 20 g of activated carbon
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again heated to a temperature at which methanol
WAIT
Type
WAIT
Details
was held for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate was concentrated by an evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a colorless, oily product
CUSTOM
Type
CUSTOM
Details
It was purified by silica gel chromatography with ethyl acetate/n-hexane as the development medium

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCC1SCC(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 298 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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